molecular formula C13H11IN4 B11787097 2-(3-Iodophenyl)-6-methyl-2H-benzo[d][1,2,3]triazol-5-amine

2-(3-Iodophenyl)-6-methyl-2H-benzo[d][1,2,3]triazol-5-amine

Cat. No.: B11787097
M. Wt: 350.16 g/mol
InChI Key: YVKLMKONSMMGCJ-UHFFFAOYSA-N
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Description

2-(3-Iodophenyl)-6-methyl-2H-benzo[d][1,2,3]triazol-5-amine is a heterocyclic compound that belongs to the class of 1,2,3-triazoles.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Iodophenyl)-6-methyl-2H-benzo[d][1,2,3]triazol-5-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), also known as “click chemistry.” This reaction is performed by reacting an azide with an alkyne in the presence of a copper catalyst, leading to the formation of the triazole ring .

Industrial Production Methods

Industrial production of 1,2,3-triazoles, including this compound, often employs continuous flow synthesis techniques. These methods allow for the efficient and scalable production of the compound under controlled conditions, ensuring high purity and yield .

Chemical Reactions Analysis

Types of Reactions

2-(3-Iodophenyl)-6-methyl-2H-benzo[d][1,2,3]triazol-5-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

2-(3-Iodophenyl)-6-methyl-2H-benzo[d][1,2,3]triazol-5-amine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-(3-Iodophenyl)-6-methyl-2H-benzo[d][1,2,3]triazol-5-amine involves its interaction with specific molecular targets. The compound can inhibit enzymes or interact with receptors, leading to various biological effects. For example, it may inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) activities, contributing to its potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazoles: These compounds share a similar triazole ring structure but differ in the position of nitrogen atoms.

    1,2,3-Triazole Derivatives: Various derivatives with different substituents on the triazole ring.

Uniqueness

2-(3-Iodophenyl)-6-methyl-2H-benzo[d][1,2,3]triazol-5-amine is unique due to the presence of the iodine atom and the specific substitution pattern on the triazole ring. This unique structure contributes to its distinct chemical and biological properties .

Properties

Molecular Formula

C13H11IN4

Molecular Weight

350.16 g/mol

IUPAC Name

2-(3-iodophenyl)-6-methylbenzotriazol-5-amine

InChI

InChI=1S/C13H11IN4/c1-8-5-12-13(7-11(8)15)17-18(16-12)10-4-2-3-9(14)6-10/h2-7H,15H2,1H3

InChI Key

YVKLMKONSMMGCJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=NN(N=C2C=C1N)C3=CC(=CC=C3)I

Origin of Product

United States

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